9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate” contains 64 bonds in total, including 33 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, 2 aliphatic ketones, and 2 hydroxyl groups .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Pathways : Research has explored the synthesis of compounds related to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate. For example, Kirk and Yeoh (1983) investigated syntheses of similar compounds like 19,21-dihydroxypregn-4-ene-3,20-dione, which is synthesized from 3β-acetoxypregn-5-en-20-one. This involves the 'hypoiodite reaction', Henbest acetoxylation, and several oxidation and cleavage steps (Kirk & Yeoh, 1983).
Chemical Modifications and Derivatives : Various studies have focused on the chemical modifications and derivatives of similar steroid compounds. For instance, Numazawa and Nagaoka (1985) researched the reaction of 21-bromo-3β-hydroxy-17α-methoxypregn-5-en-20-one with sodium methoxide, resulting in the production of aldehyde and hydroxy derivatives (Numazawa & Nagaoka, 1985).
Steroid Conversion and Isolation : The conversion of similar steroids and the isolation of specific derivatives have been subjects of research. For example, Klein et al. (1972) developed a method for the simultaneous measurement of various C-21 corticosteroids, emphasizing the significance of these steroids in physiological processes (Klein, de Levie, & Giroud, 1972).
Biological Activity and Pharmacology
Biological Activity Studies : There have been studies on the biological activity of related steroids. For instance, Dorfman, Kincl, and Ringold (1961) studied the biological activity of 9α,11β-dihalo corticoids, providing insights into the biological roles and potential therapeutic applications of these compounds (Dorfman, Kincl, & Ringold, 1961).
Pharmacological Profiles : Research on the pharmacological profiles of similar steroids, such as halopredone acetate, has been conducted. Bianchetti et al. (1977) compared the topical anti-inflammatory activity of halopredone acetate with other steroids, highlighting the unique properties and potential applications of these compounds in medical treatments (Bianchetti, Bossoni, Guarneri, Giudici, & Riva, 1977).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate involves the conversion of pregnenolone to the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Bromine", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pregnenolone is reacted with bromine in chloroform to form 9-Bromo-pregnenolone.", "Step 2: 9-Bromo-pregnenolone is treated with sodium hydroxide to form 9-Bromo-11-hydroxypregnenolone.", "Step 3: 9-Bromo-11-hydroxypregnenolone is reacted with acetic anhydride and pyridine to form 9-Bromo-11-acetoxypregnenolone.", "Step 4: 9-Bromo-11-acetoxypregnenolone is treated with hydrochloric acid to form 9-Bromo-11-hydroxypregna-4,20-diene-3-one.", "Step 5: 9-Bromo-11-hydroxypregna-4,20-diene-3-one is reacted with sodium bicarbonate and methanol to form 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one.", "Step 6: 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one is treated with acetic anhydride and pyridine to form 9-Bromo-11,17-diacetoxypregna-4,20-diene-3-one.", "Step 7: 9-Bromo-11,17-diacetoxypregna-4,20-diene-3-one is hydrolyzed with sodium hydroxide to form 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one.", "Step 8: 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one is reacted with acetic anhydride and pyridine to form 9-Bromo-11,17,21-triacetoxypregna-4,20-diene-3-one.", "Step 9: 9-Bromo-11,17,21-triacetoxypregna-4,20-diene-3-one is hydrolyzed with sodium hydroxide to form 9-Bromo-11,17,21-trihydroxypregna-4,20-diene-3-one.", "Step 10: 9-Bromo-11,17,21-trihydroxypregna-4,20-diene-3-one is reacted with acetic anhydride and pyridine to form 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate, the target compound." ] } | |
CAS No. |
50733-54-5 |
Molecular Formula |
C23H31BrO6 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 |
InChI Key |
FBMHNHAHWIHHDH-NEZUNNADSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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